REACTION_CXSMILES
|
[CH3:1][C:2]([N+:10]([O-])=O)([CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3].O1CCNC1>[Ni].CO>[NH2:10][C:2]([CH3:3])([CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH3:8])[CH3:1]
|
Name
|
2-methyl-2-nitro-3-heptanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CCCC)O)[N+](=O)[O-]
|
Name
|
2-methyl-2-nitro-3-heptanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CCCC)O)[N+](=O)[O-]
|
Name
|
2-amino-2-methyl-3-heptanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CCCC)O)[N+](=O)[O-]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CNCC1
|
Name
|
|
Quantity
|
90 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 600 RPM
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
ADDITION
|
Details
|
The yellow nitro-alcohol (422 g) had been diluted with absolute ethanol (EtOH, 150 g)
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
WAIT
|
Details
|
was complete and after 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the RaNi catalyst
|
Type
|
CUSTOM
|
Details
|
This resulted in the isolation of a light yellow liquid (80 area %) that
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo (55° C./full vacuum) before product
|
Type
|
CUSTOM
|
Details
|
(50-52° C./full vacuum)
|
Type
|
CUSTOM
|
Details
|
This resulted in the isolation of a clear, colorless,
|
Type
|
CUSTOM
|
Details
|
solid (268 g, 91.9 area %, 57% overall yield) that
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |